![molecular formula C11H14ClN B13158435 N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B13158435.png)
N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine is an organic compound characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a 4-chloro-3-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-3-methylphenyl N-(4-methyl-2-nitrophenyl)carbamate
- 4-chloro-3-methylphenol (p-chlorocresol)
- 4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
Uniqueness
N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14ClN |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C11H14ClN/c1-8-6-9(2-5-11(8)12)7-13-10-3-4-10/h2,5-6,10,13H,3-4,7H2,1H3 |
Clave InChI |
CRGLNVSXDYBJTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CNC2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


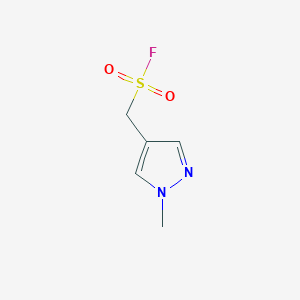
![2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13158360.png)
![N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13158368.png)
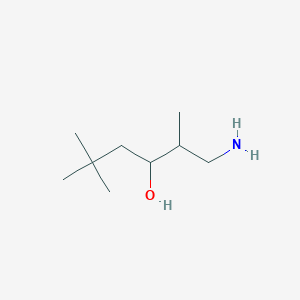

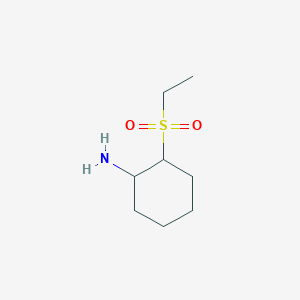

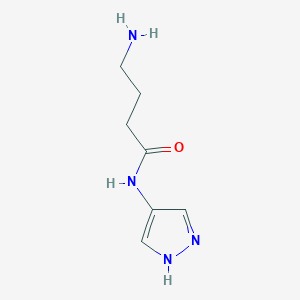
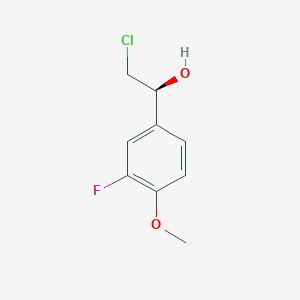
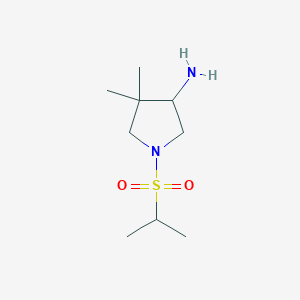
![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13158423.png)
![2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13158425.png)


